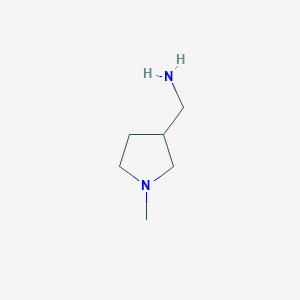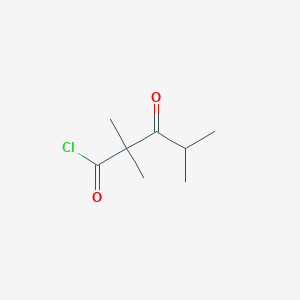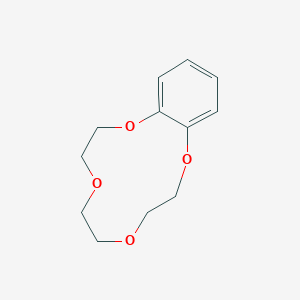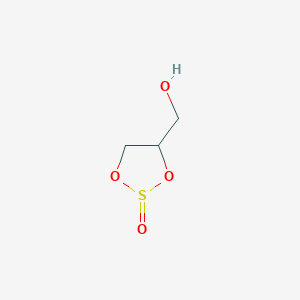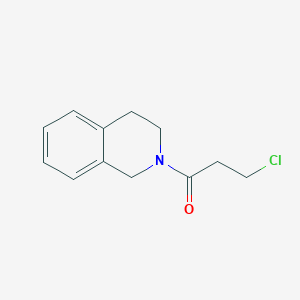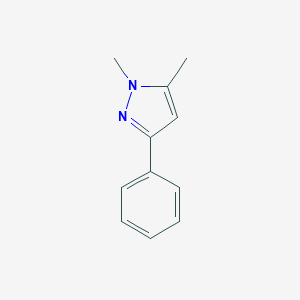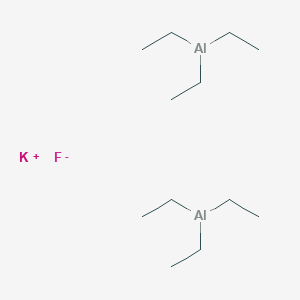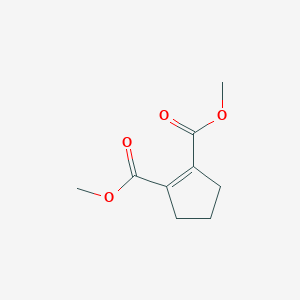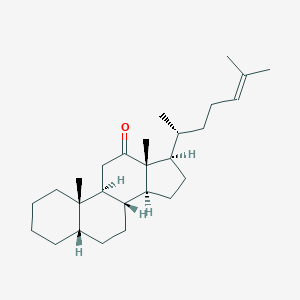
5beta-Cholest-24-en-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Cholest-24-en-12-one is a steroidal compound that belongs to the class of cholesterols. It is a natural product that has been found in various sources such as plants, animals, and microorganisms. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 5beta-Cholest-24-en-12-one is not fully understood. However, it has been found to interact with various cellular targets such as enzymes, receptors, and ion channels. It has been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been found to modulate the activity of various receptors such as PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 5beta-Cholest-24-en-12-one in lab experiments include its availability, cost-effectiveness, and potential applications in various fields. The limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in certain experiments. It may also exhibit cytotoxicity at high concentrations, which may limit its use in cell culture experiments.
Future Directions
There are several future directions for the study of 5beta-Cholest-24-en-12-one. One direction is to further investigate its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action and cellular targets in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
Synthesis Methods
The synthesis of 5beta-Cholest-24-en-12-one can be achieved through various methods such as chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis involves the use of various chemical reagents and catalysts to produce the compound. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce the compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and produce the compound. The choice of synthesis method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the product.
Scientific Research Applications
5beta-Cholest-24-en-12-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been found to exhibit plant growth-promoting activity and has been studied for its potential use as a biofertilizer. In industry, it has been studied for its potential use as a precursor for the synthesis of various steroids and hormones.
properties
CAS RN |
14949-29-2 |
|---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
ONHUXHSYEDHRCB-FEKPLHOGSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
synonyms |
5β-Cholest-24-en-12-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





